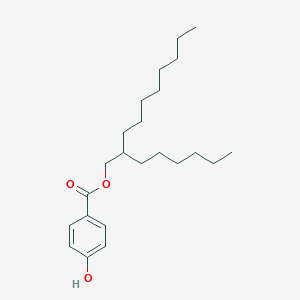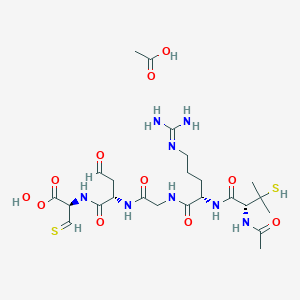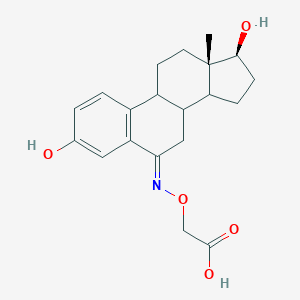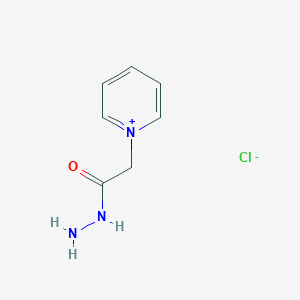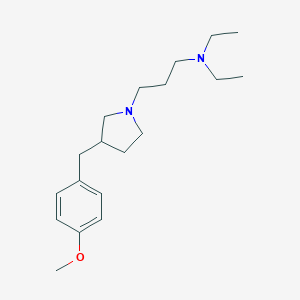![molecular formula C16H12Cl2N2O4S B122479 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 157921-81-8](/img/structure/B122479.png)
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid, commonly known as Dicamba, is a synthetic herbicide that belongs to the benzoic acid family. It was first introduced in the 1960s and has been widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Dicamba has become a popular herbicide due to its effectiveness in controlling weeds and its low toxicity to humans and animals.
作用機序
Dicamba works by disrupting the growth and development of plants. It is absorbed by the plant through the leaves and stems and translocated to the growing points of the plant, where it interferes with the plant's normal growth processes. Dicamba works by mimicking the action of the plant hormone auxin, which is involved in regulating plant growth and development. By disrupting auxin signaling, Dicamba causes abnormal growth and development in plants, leading to their eventual death.
生化学的および生理学的効果
Dicamba has been shown to have low toxicity to humans and animals. However, exposure to Dicamba can cause skin and eye irritation, as well as respiratory problems. In plants, Dicamba can cause a range of physiological effects, including stunting, leaf curling, and abnormal growth.
実験室実験の利点と制限
One advantage of using Dicamba in lab experiments is that it is a highly effective herbicide, making it useful for studying plant growth and development. However, one limitation is that Dicamba can be difficult to work with due to its volatility and potential for off-target effects.
将来の方向性
There are several areas of future research for Dicamba. One area is the development of new formulations of Dicamba that are less volatile and have fewer off-target effects. Another area is the study of Dicamba's potential use in cancer treatment, which could lead to the development of new cancer therapies. Additionally, research could be done on the long-term effects of Dicamba use in agriculture, including its impact on soil health and biodiversity.
合成法
The synthesis of Dicamba involves several steps, starting with the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl thiosemicarbazide. The final step involves the reaction of 2,4-dichlorophenyl thiosemicarbazide with 2-chlorobenzoic acid to form Dicamba.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including glyphosate-resistant weeds. In addition to its use in agriculture, Dicamba has also been studied for its potential use in cancer treatment. Studies have shown that Dicamba can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
CAS番号 |
157921-81-8 |
|---|---|
製品名 |
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
分子式 |
C16H12Cl2N2O4S |
分子量 |
399.2 g/mol |
IUPAC名 |
2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-9-5-6-13(11(18)7-9)24-8-14(21)20-16(25)19-12-4-2-1-3-10(12)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChIキー |
VPQLHFWULQZRNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




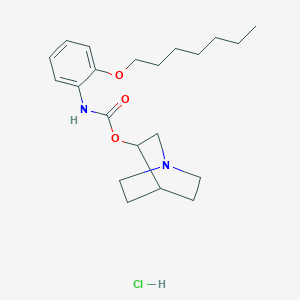
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

